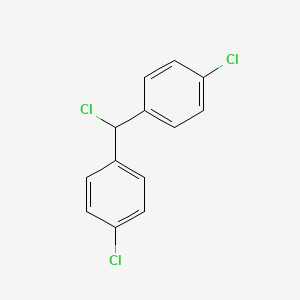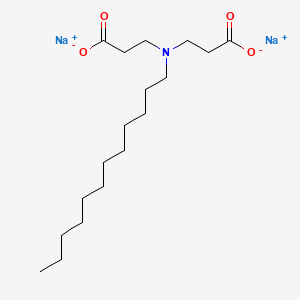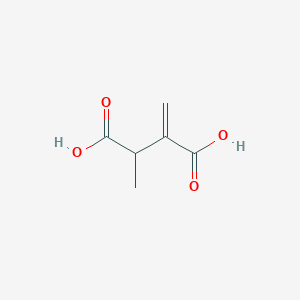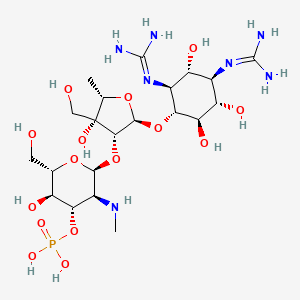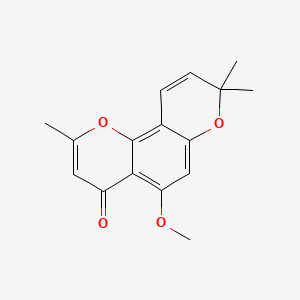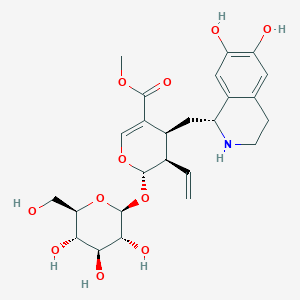
Deacetylipecoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deacetylipecoside is an isoquinoline alkaloid consisting of beta-D-glucose having a (2S,3R,4S)-3-ethenyl-4-{[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolinium-1-yl]methyl}-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl group attached at the anomeric centre. It is an isoquinoline alkaloid, a beta-D-glucoside and a methyl ester. It is a conjugate base of a deacetylipecoside(1+).
科学的研究の応用
Enzymatic Characterization and Applications
Purification and Characterization of Deacetylipecoside Synthase
Deacetylipecoside synthase (DIS) catalyzes the formation of the (R)-epimer of deacetylipecoside from dopamine and secologanin. It's highly specific to its substrates, particularly dopamine, and is inhibited by alangimakine and dehydroalangimakine. This specificity and the unique enzymatic properties of DIS may have implications for the synthesis of tetrahydroisoquinoline monoterpene glucosides, which also possess an (R)-configuration at the same chiral center (De-Eknamkul et al., 2000).
Biochemical and Molecular Insights
Histone Deacetylase Enzymes and Regulation of Gene Expression
Histone deacetylase enzymes (HDACs) play a pivotal role in regulating gene expression by modifying the acetylation state of histones, impacting chromatin structure. These enzymes are increasingly recognized as therapeutic targets for cancer and other conditions. For example, HDAC3 requires recruitment into co-repressor complexes for enzymatic activity, a process involving inositol tetraphosphate as an 'intermolecular glue' between HDAC3 and the SMRT co-repressor. Understanding these interactions and the broader roles of HDACs opens new therapeutic avenues for treating diseases like cancer, heart failure, and various inflammatory and immune conditions (Watson et al., 2011; McKinsey, 2012; Shakespear et al., 2011; Schölz et al., 2015; Kazantsev & Thompson, 2008).
Therapeutic Applications and Implications
Potential in Neurodegenerative Disorders and Other Diseases
HDAC inhibitors, initially utilized as anticancer drugs, have shown promise in treating a broad spectrum of human disorders, including neurodegenerative diseases. These inhibitors can restore transcriptional balance, modulate cytoskeletal function, affect immune responses, and enhance protein degradation pathways. Although their specific mechanisms and therapeutic potentials vary, the modulation of protein acetylation levels by HDAC inhibitors presents a promising strategy for addressing conditions like Alzheimer's disease, Parkinson's disease, and others (Kazantsev & Thompson, 2008; Xu et al., 2011; Hahnen et al., 2008).
特性
製品名 |
Deacetylipecoside |
|---|---|
分子式 |
C25H33NO11 |
分子量 |
523.5 g/mol |
IUPAC名 |
methyl (2S,3R,4S)-4-[[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1 |
InChIキー |
MTAVTRZTGFLKSC-MDXCLUIBSA-N |
異性体SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C3=CC(=C(C=C3CCN2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
正規SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)

